Product packaging for 5-Bromo-2-(tert-butoxy)pyridin-3-amine(Cat. No.:)

5-Bromo-2-(tert-butoxy)pyridin-3-amine

Cat. No.: B13068181
M. Wt: 245.12 g/mol
InChI Key: AKAVRFFCUGWTES-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, is a fundamental scaffold in organic chemistry. libretexts.org Its derivatives are integral components in a vast array of applications, ranging from pharmaceuticals and agrochemicals to materials science. wikipedia.orgmdpi.com The pyridine ring system is a key structural motif in many natural products, including essential vitamins and alkaloids, and serves as a cornerstone for the design of synthetic molecules with diverse biological activities. libretexts.org The versatility of pyridine derivatives stems from their unique electronic properties and their capacity to be functionalized, making them indispensable building blocks in the synthesis of complex molecular architectures. wikipedia.orgnih.gov

Role of Halogen and Alkoxy Substituents in Pyridine Scaffolds

The introduction of halogen and alkoxy substituents onto the pyridine scaffold profoundly influences its chemical reactivity and physical properties. Halogen atoms, such as bromine, serve multiple roles; they alter the electronic distribution of the ring and can act as key reactive handles for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. Furthermore, halogens can participate in halogen bonding, a significant non-covalent interaction that can influence the binding of a molecule to biological targets like proteins and enzymes.

Alkoxy groups, such as the tert-butoxy (B1229062) group, are also critical modifiers. The bulky tert-butyl group can provide steric hindrance, directing the regioselectivity of subsequent reactions. As an electron-donating group, it modulates the electronic nature of the pyridine ring, affecting its reactivity and the basicity of the nitrogen atom. This substituent can also enhance the lipophilicity and solubility of the compound in organic solvents, which is advantageous for synthetic manipulations.

Overview of 5-Bromo-2-(tert-butoxy)pyridin-3-amine within the Pyridine Family

This compound is a trifunctionalized pyridine derivative that embodies the strategic placement of key chemical groups. It features a pyridine core substituted with a bromine atom at the 5-position, a tert-butoxy group at the 2-position, and an amine group at the 3-position. This specific arrangement of a nucleophilic amine, a sterically demanding alkoxy group, and a reactive bromo handle makes it a highly versatile and valuable intermediate in multi-step organic synthesis.

Research Scope and Objectives Pertaining to this compound

The objective of this article is to provide a detailed and focused examination of this compound. The scope is strictly limited to its chemical profile, synthetic methodologies, characteristic chemical reactivity and derivatization, spectroscopic and analytical properties, and its applications as a building block in organic synthesis and medicinal chemistry. A comparative analysis with related pyridine derivatives will also be presented to highlight its unique synthetic utility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BrN2O B13068181 5-Bromo-2-(tert-butoxy)pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

5-bromo-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C9H13BrN2O/c1-9(2,3)13-8-7(11)4-6(10)5-12-8/h4-5H,11H2,1-3H3

InChI Key

AKAVRFFCUGWTES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=N1)Br)N

Origin of Product

United States

Chemical Profile of 5 Bromo 2 Tert Butoxy Pyridin 3 Amine

The fundamental chemical and physical properties of 5-Bromo-2-(tert-butoxy)pyridin-3-amine are summarized below. These identifiers and properties are crucial for its application in chemical synthesis and research.

PropertyValue
IUPAC Name This compound
CAS Number 1250047-62-1
Molecular Formula C₉H₁₃BrN₂O
Molecular Weight 245.12 g/mol
Appearance (Predicted) Solid
Solubility (Predicted) Soluble in organic solvents like Dichloromethane, Ethyl Acetate, Methanol

Synthesis and Manufacturing

The synthesis of 5-Bromo-2-(tert-butoxy)pyridin-3-amine, while not extensively detailed in publicly available literature, can be approached through established methods for the functionalization of pyridine (B92270) rings. A plausible and common synthetic strategy involves a multi-step sequence starting from more readily available pyridine precursors.

A likely pathway involves the following key transformations:

Nitration: Introduction of a nitro group at the 3-position of a suitable 5-bromo-2-alkoxypyridine precursor.

Reduction: Conversion of the nitro group to the primary amine at the 3-position.

Precursor Materials:

5-Bromo-2-(tert-butoxy)pyridine

Nitrating agents (e.g., nitric acid, sulfuric acid)

Reducing agents (e.g., iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation)

Reaction Mechanism: The synthesis would begin with the electrophilic nitration of 5-bromo-2-(tert-butoxy)pyridine. The directing effects of the existing substituents would favor the introduction of the nitro group at the C3 position. Following nitration, the resulting 5-bromo-2-(tert-butoxy)-3-nitropyridine intermediate is then subjected to reduction. A common and effective method for this transformation is the use of iron powder in the presence of an acid such as acetic acid or ammonium (B1175870) chloride, which selectively reduces the nitro group to an amine without affecting the bromo or tert-butoxy (B1229062) groups.

Process Conditions:

Nitration: Typically carried out at low temperatures (e.g., 0 °C) using a mixture of concentrated nitric and sulfuric acids.

Reduction: Often performed at elevated temperatures (reflux) in a protic solvent mixture like ethanol/water or methanol/water. The reaction is monitored until the starting nitro compound is fully consumed.

Purification is generally achieved through standard laboratory techniques such as extraction followed by column chromatography on silica (B1680970) gel to yield the pure this compound.

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure of 5-Bromo-2-(tert-butoxy)pyridin-3-amine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide key data for its structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the tert-butoxy (B1229062) group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing bromine atom and the electron-donating amino and tert-butoxy groups. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns would reveal their spatial relationships. The nine protons of the tert-butyl group would likely appear as a singlet due to their equivalence.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The pyridine ring would exhibit characteristic signals, with the carbons directly attached to the bromine, nitrogen, and oxygen atoms showing significant shifts. The tert-butoxy group would have two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound No experimental data is publicly available for this compound. The table below is a representation of the expected data.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H4 7.0 - 7.5 -
Pyridine-H6 7.5 - 8.0 -
NH₂ 4.0 - 5.0 (broad) -
C(CH₃)₃ 1.4 - 1.6 28 - 30
Pyridine-C2 - 155 - 160
Pyridine-C3 - 130 - 135
Pyridine-C4 - 120 - 125
Pyridine-C5 - 110 - 115
Pyridine-C6 - 145 - 150
O-C(CH₃)₃ - 80 - 85

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, these methods would confirm the presence of the amine and tert-butoxy groups, as well as the brominated pyridine ring.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the tert-butyl group would be observed around 2950-3000 cm⁻¹. The C-N and C-O stretching vibrations would also be present in the fingerprint region, along with vibrations associated with the pyridine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations and those of non-polar bonds, which may be weak in the IR spectrum, can be strong in the Raman spectrum. This would be particularly useful for analyzing the vibrations of the pyridine ring system.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound Specific experimental data is not available. This table illustrates the expected vibrational modes.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500 3300 - 3500
C-H Stretch (tert-butyl) 2950 - 3000 2950 - 3000
C=C, C=N Stretch (Pyridine) 1400 - 1600 1400 - 1600
C-O Stretch (Ether) 1000 - 1300 1000 - 1300
C-Br Stretch 500 - 600 500 - 600

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine its molecular weight and elemental composition. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula C₉H₁₃BrN₂O. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of fragments such as the tert-butyl group. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

X-ray Crystallography and Solid-State Structure Analysis

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional structure of a molecule in the solid state. Although no specific crystallographic data for this compound has been publicly reported, analysis of related structures provides insight into the expected solid-state conformation.

Absolute Configuration Determination and Stereochemical Analysis

The stereochemical properties of chiral molecules are pivotal in determining their biological activity and pharmacological profiles. For this compound, the presence of a chiral center necessitates a thorough analysis of its absolute configuration. Techniques such as Electronic Circular Dichroism (ECD) and Optical Rotation (OR) are instrumental in elucidating the three-dimensional arrangement of atoms and assigning the correct stereochemical descriptor (R or S).

Electronic Circular Dichroism (ECD) and Optical Rotation (OR)

At present, specific experimental or theoretical data regarding the Electronic Circular Dichroism (ECD) and Optical Rotation (OR) of this compound is not available in the cited literature. While these techniques are fundamental for determining the absolute configuration of chiral amines, studies detailing their application to this particular compound have not been published.

In principle, ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's stereochemistry. Comparison of an experimentally obtained ECD spectrum with quantum chemically calculated spectra for the possible enantiomers allows for an unambiguous assignment of the absolute configuration.

Similarly, Optical Rotation measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound. The direction and magnitude of this rotation are specific to the enantiomer. While OR is a valuable tool, its empirical nature often requires comparison with known standards or complementary techniques like ECD for definitive stereochemical assignment.

Spectroscopic and Analytical Characterization

The structural elucidation of 5-Bromo-2-(tert-butoxy)pyridin-3-amine relies on standard spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, its expected spectral characteristics can be accurately predicted based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR - A singlet for the 9 protons of the tert-butyl group (~1.5 ppm).- A broad singlet for the 2 protons of the NH₂ group.- Two distinct signals in the aromatic region for the two pyridine (B92270) ring protons (H4 and H6), likely appearing as doublets due to meta-coupling.
¹³C NMR - A signal for the quaternary carbon of the tert-butyl group (~80 ppm) and a signal for the methyl carbons (~28 ppm).- Signals for the five distinct carbons of the pyridine ring. The carbon bearing the bromo group (C5) would be shifted upfield compared to a non-brominated analog, while the carbon attached to the oxygen (C2) and nitrogen (C3) would be significantly downfield.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio).
Infrared (IR) Spectroscopy - Two distinct N-H stretching bands characteristic of a primary amine in the 3300-3500 cm⁻¹ region.- C-H stretching bands for the alkyl and aromatic protons below 3100 cm⁻¹.- N-H bending (scissoring) vibration around 1600 cm⁻¹.- C-O stretching for the ether linkage.

Applications of 5 Bromo 2 Tert Butoxy Pyridin 3 Amine As a Building Block and Scaffold

Role in Heterocyclic Compound Synthesis

The structural features of 5-Bromo-2-(tert-butoxy)pyridin-3-amine make it an adept participant in reactions designed to build fused ring systems. The ortho-positioning of the amino and the ring nitrogen, along with the bromine atom, provides multiple reaction sites for cyclization and cross-coupling strategies.

The synthesis of β-carbolines, a class of indole (B1671886) alkaloids with a wide range of pharmacological activities, often relies on the Pictet-Spengler reaction. nih.govwikipedia.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org While tryptamine (B22526) is the classic precursor for the indole portion, substituted 3-aminopyridines can serve as the pyridine (B92270) component for analogous structures.

The 3-amino group of this compound is positioned to act as the nucleophile in a Pictet-Spengler-type condensation. This would typically involve a reaction with an appropriate carbonyl compound to form an imine, followed by an acid-catalyzed intramolecular electrophilic substitution to construct the new fused ring. ljmu.ac.ukarkat-usa.org The presence of the bromo and tert-butoxy (B1229062) groups offers the advantage of carrying functionalities into the final β-carboline product, which can be used for further diversification. Although the Pictet-Spengler reaction is a well-established method for creating β-carboline frameworks, specific literature detailing the use of this compound in this capacity is not extensively documented. nih.govljmu.ac.uk However, its structure is amenable to this synthetic strategy for producing highly substituted β-carboline analogues.

Beyond β-carbolines, this compound is a valuable scaffold for a broader range of pyridine-fused heterocycles, which are crucial motifs in medicinal chemistry and materials science. ias.ac.innih.gov The synthesis of these systems can be approached in several ways, utilizing the compound's key functional groups.

Cyclization via the Amino Group: The 3-amino group can react with various bifunctional reagents to build fused pyrimidines (pyrido[2,3-d]pyrimidines), pyrazoles (pyrazolo[3,4-b]pyridines), or other heterocyclic rings. nih.gov

Modification via the Bromo Group: The bromine atom is a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the attachment of various aryl or heteroaryl groups at the 5-position. The resulting biaryl compound can then undergo subsequent intramolecular cyclization to form complex polycyclic aromatic systems.

This dual functionality allows for a modular approach to synthesizing a library of diverse pyridine-fused heterocycles, as illustrated by the general strategies below.

Reaction TypeFunctional Group UtilizedPotential Fused Heterocycle ProductGeneral Strategy
Condensation/Cyclization3-Amino groupPyrido[2,3-d]pyrimidinesReaction with reagents like ethyl acetoacetate (B1235776) or urea (B33335) to form a fused pyrimidine (B1678525) ring. nih.gov
Suzuki Coupling then Cyclization5-Bromo group, then 3-Amino groupCarbazole or other polycyclic systemsPalladium-catalyzed coupling with an ortho-functionalized arylboronic acid, followed by intramolecular ring closure. mdpi.com
Diazotization then Cyclization3-Amino groupFused TriazolesConversion of the amine to a diazonium salt, which can then undergo intramolecular cyclization.

Contributions to Medicinal Chemistry Research and Scaffold Design

Substituted pyridine cores are ubiquitous in pharmaceuticals, and this compound serves as a valuable starting point for designing new therapeutic agents. nih.govacs.org Its substituents allow for fine-tuning of physicochemical properties such as lipophilicity, polarity, and molecular shape.

The aminopyridine motif is a key component in numerous clinically important drugs, particularly kinase inhibitors. The nitrogen atoms in the pyridine ring and the amino group can form critical hydrogen bonds with protein targets. This compound can be used as an intermediate to build such scaffolds. The tert-butoxy group can serve as a bulky, lipophilic moiety to fill hydrophobic pockets in a binding site or as a protected hydroxyl group that can be unmasked in a later synthetic step. The bromo group is a common feature in bioactive molecules and provides a site for late-stage functionalization to optimize activity or pharmacokinetic properties. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound into a drug candidate. This compound is an ideal scaffold for systematic SAR exploration due to its three distinct modification points.

5-Position (Bromo Group): The bromine can be replaced via cross-coupling reactions to explore the effect of different substituents on biological activity. Introducing various aryl, heteroaryl, or alkyl groups allows for probing steric and electronic requirements in the corresponding region of the target's binding site. mdpi.com

2-Position (tert-butoxy Group): The bulky tert-butoxy group can be compared with smaller alkoxy groups (e.g., methoxy) or other substituents to understand the impact of size and lipophilicity. It can also be cleaved to reveal a 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer, introducing a hydrogen bond donor/acceptor group.

3-Position (Amino Group): The primary amine can be acylated, sulfonated, or alkylated to probe its role as a hydrogen bond donor. This modification can also be used to attach linkers connecting to other pharmacophoric fragments.

The following table outlines a hypothetical SAR exploration based on this scaffold.

PositionInitial GroupPotential ModificationsProperty Being Probed
C5-Br-Phenyl, -Thiophene, -Methyl, -CNSteric bulk, electronics, aromatic interactions. mdpi.com
C2-O-tBu-OCH₃, -OH/-O⁻, -CH₃Size, lipophilicity, hydrogen bonding potential.
C3-NH₂-NH-Ac, -NH-SO₂Me, -NH-MeHydrogen bond donation, steric hindrance, linker attachment.

The design of ligands with controlled flexibility is a key strategy for achieving high target affinity and selectivity. nih.gov The tert-butoxy group in this compound is not only large but also conformationally significant. The single bond between the oxygen and the quaternary carbon of the tert-butyl group allows for free rotation. This rotation can influence the spatial orientation of adjacent groups and allow the ligand to adapt its shape to fit optimally into a binding pocket. researchgate.net This inherent flexibility can be advantageous in designing bitopic ligands or molecules that need to traverse flexible regions of a protein target. The steric bulk of the group can also be used to restrict the conformation of other parts of the molecule, effectively guiding the ligand into a desired bioactive conformation. nih.gov

Potential in Materials Science Research

The unique structural features of this compound, namely the presence of a reactive bromine atom, a nucleophilic amino group, and a bulky tert-butoxy group on a pyridine core, make it a promising, though not yet extensively explored, building block in materials science. Its potential lies in the ability to serve as a scaffold for the synthesis of novel functional materials with tailored electronic, optical, and physical properties.

Development of Novel Pyridine Derivatives with Specific Properties

This compound is a versatile precursor for creating a diverse range of pyridine derivatives. The bromine atom at the 5-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents, thereby enabling the synthesis of novel pyridine-based compounds with specific electronic and photophysical properties.

For instance, through Suzuki cross-coupling reactions, a variety of arylboronic acids can be coupled with the pyridine core to yield 5-aryl-2-(tert-butoxy)pyridin-3-amines. The electronic nature of the introduced aryl group can significantly influence the properties of the resulting molecule. Electron-donating or electron-withdrawing substituents on the aryl ring can modulate the electron density of the pyridine system, affecting its photoluminescence, and charge transport characteristics. While direct studies on this compound are limited in publicly available literature, research on analogous compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) has demonstrated the feasibility of such synthetic strategies to produce novel pyridine derivatives in moderate to good yields. nbinno.commdpi.com

The tert-butoxy group at the 2-position provides steric hindrance, which can influence the conformation and packing of the resulting derivatives in the solid state, a critical factor in the performance of organic electronic materials. Furthermore, this group can potentially be cleaved to reveal a hydroxyl group, offering another site for functionalization.

The amino group at the 3-position can also be a site for further chemical modification, such as acylation, to introduce other functional moieties. mdpi.com The combination of these reactive sites on a single molecule makes this compound a valuable scaffold for combinatorial synthesis of new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Table 1: Potential Suzuki Cross-Coupling Reactions for Derivative Synthesis

Reactant Catalyst/Conditions Product Class Potential Properties
Arylboronic Acids Pd(PPh₃)₄, K₃PO₄ 5-Aryl-2-(tert-butoxy)pyridin-3-amines Tunable electronic and photophysical properties
Heteroarylboronic Acids Pd(PPh₃)₄, K₃PO₄ 5-Heteroaryl-2-(tert-butoxy)pyridin-3-amines Modified charge transport and optical properties

Exploration as Chiral Dopants for Liquid Crystals

The development of advanced liquid crystal displays (LCDs) often relies on the use of chiral dopants to induce a helical twist in the nematic phase, leading to the formation of cholesteric liquid crystals. The efficiency of a chiral dopant is determined by its helical twisting power (HTP). While there is no direct research demonstrating the use of this compound or its derivatives as chiral dopants, theoretical studies on similar pyridine derivatives suggest potential in this area.

Density functional theory (DFT) studies performed on a series of novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine have been used to analyze their frontier molecular orbitals, reactivity indices, and molecular electrostatic potential. mdpi.com Such computational methods can help in identifying potential candidates for applications like chiral dopants for liquid crystals. mdpi.com

To be an effective chiral dopant, a molecule should possess a chiral center and a structure that can efficiently transfer its chirality to the liquid crystal host. This compound itself is not chiral. However, it can be used as a scaffold to synthesize chiral derivatives. For example, the amino group could be reacted with a chiral acid to form a chiral amide, or the bromine atom could be replaced, through a series of reactions, with a chiral substituent.

The bulky tert-butoxy group could also play a role in the intermolecular interactions between the dopant and the liquid crystal host, potentially influencing the helical pitch and stability of the cholesteric phase. Further research, including the synthesis of chiral derivatives of this compound and experimental measurement of their HTP in various nematic hosts, would be necessary to validate this potential application.

Table 2: Hypothetical Chiral Derivatives for Liquid Crystal Applications

Chiral Modification Resulting Compound Class Potential for Chirality Induction
Acylation of the amino group with a chiral acid chloride Chiral amides of 2-(tert-butoxy)pyridin-3-amine Induction of helical twist in nematic hosts

Utility in Agrochemical Research (General Scope)

Pyridine and its derivatives are a well-established and important class of compounds in the agrochemical industry, with many commercial products used as herbicides, insecticides, and fungicides. researchgate.netnih.govnih.gov The pyridine ring is a key structural motif in many bioactive molecules due to its unique physicochemical properties. nih.gov The utility of this compound in this field lies in its potential as an intermediate for the synthesis of new agrochemically active compounds.

The substitution pattern of this compound offers several avenues for the synthesis of diverse molecular libraries for biological screening. The bromo- and amino-substituents are common features in many agrochemicals and provide handles for further chemical elaboration. For instance, compounds with structures similar to complex pyridinamines have been investigated for their potential insecticidal and herbicidal properties.

While no specific agrochemical product or advanced candidate has been publicly reported to be synthesized directly from this compound, the broader class of brominated pyridines serves as crucial intermediates in the synthesis of various pesticides. nbinno.com For example, 5-bromo-2-chloropyridine (B1630664) is an intermediate in the synthesis of the herbicide Fluazifop-p-butyl and the fungicide Azoxystrobin. nbinno.com

The general strategy in agrochemical discovery involves the synthesis of a wide range of analogues of a lead compound to optimize activity, selectivity, and environmental profile. The versatile reactivity of this compound makes it a suitable starting material for such optimization efforts. The tert-butoxy group, in particular, could influence the lipophilicity of the derived molecules, which is a critical parameter for their uptake and translocation in plants or insects.

Further research and high-throughput screening of derivatives synthesized from this compound would be required to identify any specific herbicidal, insecticidal, or fungicidal activity.

Conclusion and Future Research Perspectives

Summary of Current Understanding

The current body of research provides a foundational understanding of 5-bromo-2-(tert-butoxy)pyridin-3-amine as a functionalized pyridine (B92270) derivative. While specific studies on this exact molecule are not extensively detailed in publicly accessible literature, its structural motifs are common in medicinal and materials chemistry. The presence of a bromine atom at the 5-position, a tert-butoxy (B1229062) group at the 2-position, and an amine group at the 3-position offers a versatile scaffold for further chemical modifications. The pyridine core is a well-established privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. nih.govmdpi.com The bromo-substituent serves as a key handle for cross-coupling reactions, enabling the introduction of a wide array of functional groups. The tert-butoxy group provides steric bulk and can influence the electronic properties of the pyridine ring, while the amino group is a crucial site for amide bond formation and other derivatizations.

Challenges and Opportunities in Synthesis

The synthesis of polysubstituted pyridines like this compound can present notable challenges. Achieving regioselective functionalization of the pyridine ring often requires multi-step synthetic sequences and careful control of reaction conditions. The introduction of the tert-butoxy group can be sensitive to acidic conditions, which might be necessary for other transformations.

However, these challenges also present significant opportunities for methodological innovation. The development of more efficient and regioselective synthetic routes to this and related compounds is a continuing area of interest. For instance, exploring novel catalytic systems for the direct C-H functionalization of pyridine rings could offer more atom-economical and streamlined synthetic pathways. Furthermore, the synthesis of related compounds like 5-bromopyridine-2-carbonitrile has been achieved in two steps, suggesting that efficient routes to pyridine intermediates are possible. researchgate.net

Advancements in Chemical Transformations and Derivatization

The chemical reactivity of this compound is largely dictated by its functional groups. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These transformations allow for the facile introduction of aryl, heteroaryl, and alkyl groups at the 5-position, enabling the generation of diverse compound libraries. For instance, studies on the related 5-bromo-2-methylpyridin-3-amine (B1289001) have demonstrated its successful use in Suzuki cross-coupling reactions to produce a variety of pyridine derivatives. mdpi.com

The amino group at the 3-position is a nucleophilic center that can readily undergo acylation, alkylation, and sulfonylation reactions. This allows for the exploration of a wide range of substituents to probe structure-activity relationships in medicinal chemistry programs. The development of chemodivergent synthetic strategies could allow for the selective synthesis of different classes of compounds from this single precursor. rsc.org

Promising Avenues for Theoretical and Computational Studies

Theoretical and computational studies offer a powerful approach to elucidate the electronic structure, reactivity, and potential interactions of this compound. Density Functional Theory (DFT) calculations can be employed to predict key properties such as molecular orbital energies, electrostatic potential surfaces, and bond dissociation energies. researchgate.net Such studies on related pyridine derivatives have provided insights into their reactivity and potential as chiral dopants for liquid crystals. mdpi.com

Future computational work could focus on several promising areas. For example, in silico docking studies could be used to predict the binding modes of derivatives of this compound with various biological targets. Additionally, quantum mechanical calculations could be utilized to guide the design of novel synthetic reactions by modeling transition states and reaction pathways. Computational studies on related molecules like 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium have provided valuable information on their physicochemical properties, demonstrating the utility of these methods. researchgate.net

Future Directions in Scaffold-Based Research and Compound Applications

The this compound scaffold holds considerable promise for future research and applications, particularly in the field of medicinal chemistry. The pyridine moiety is a common feature in a vast number of FDA-approved drugs. nih.gov Given the versatility of its functional groups, this compound represents an excellent starting point for the development of new therapeutic agents.

Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives. By systematically modifying the substituents at the 3- and 5-positions, it may be possible to identify compounds with potent and selective activity against a range of biological targets, including kinases, proteases, and G-protein coupled receptors. The exploration of this scaffold in the context of developing novel materials with interesting photophysical or electronic properties also represents a viable avenue for future investigation. The importance of pyridine-based scaffolds in drug design is well-documented, and the unique substitution pattern of this compound makes it a compelling candidate for further exploration. mdpi.com

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